CGP-74514

Catalog No.
S006423
CAS No.
190653-73-7
M.F
C19H24ClN7
M. Wt
385.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP-74514

CAS Number

190653-73-7

Product Name

CGP-74514

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine

Molecular Formula

C19H24ClN7

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1

InChI Key

UTBSBSOBZHXMHI-LSDHHAIUSA-N

SMILES

Array

Synonyms

CGP 74514A, CGP-74514A, CGP74514A, N(2)-(2-aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl

The exact mass of the compound 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

CGP-74514 (CAS 190653-73-7) is a highly potent, second-generation purine-based cyclin-dependent kinase (CDK) inhibitor, primarily targeting CDK1/cyclin B (IC50 = 25 nM) [1] and CDK2 (IC50 = 9 nM) [2]. Originally developed through structure-based optimization of the olomoucine scaffold, it is utilized in oncology and cell cycle research to induce robust G2/M phase arrest and apoptosis. Available primarily as a free base or a more water-soluble dihydrochloride salt (CGP-74514A, CAS 481724-82-7), it serves as a critical procurement standard for assays requiring high-affinity CDK1/2 suppression without the broad off-target kinase liabilities seen in earlier-generation purine analogs [2].

Substituting CGP-74514 with earlier-generation purine-derived CDK inhibitors, such as olomoucine or roscovitine, introduces severe potency and selectivity deficits into kinase profiling and cell cycle assays [1]. First-generation compounds require micromolar concentrations to achieve meaningful CDK1/2 inhibition, which drastically increases the risk of off-target toxicity, non-specific protein binding, and solvent-induced artifacts in whole-cell models [2]. In contrast, CGP-74514 operates in the low nanomolar range, allowing researchers to maintain stringent, sub-micromolar dosing regimens that preserve the precise integrity of G2/M arrest models. Procurement decisions must therefore prioritize CGP-74514 when high-fidelity, low-concentration CDK1/2 targeting is the primary assay requirement.

CDK1/Cyclin B Affinity Enhancement Over Olomoucine

Structure-based design optimizations at the 2-, 6-, and 9-positions of the purine scaffold have yielded a massive increase in CDK1 affinity for CGP-74514 compared to its parent compound, olomoucine [1]. In direct biochemical assays, CGP-74514 demonstrates an IC50 of 25 nM against the CDK1/cyclin B complex, whereas olomoucine requires 7,000 nM to achieve the same inhibitory effect[2].

Evidence DimensionCDK1/Cyclin B IC50
Target Compound Data25 nM
Comparator Or BaselineOlomoucine (7,000 nM)
Quantified Difference280-fold increase in potency
ConditionsIn vitro kinase assay

This massive potency advantage allows buyers to use significantly lower compound concentrations, reducing off-target effects and minimizing solvent toxicity in sensitive cellular models.

Superior CDK1 Inhibition Relative to Roscovitine (Seliciclib)

When compared to roscovitine (Seliciclib), a widely procured commercial CDK inhibitor standard, CGP-74514 maintains a distinct nanomolar potency advantage [1]. Roscovitine exhibits an IC50 of approximately 650 nM against CDK1/cyclin B, whereas CGP-74514 achieves an IC50 of 25 nM [2]. This quantitative difference translates to a 26-fold higher potency for CGP-74514.

Evidence DimensionCDK1/Cyclin B IC50
Target Compound Data25 nM
Comparator Or BaselineRoscovitine (650 nM)
Quantified Difference26-fold higher potency
ConditionsIn vitro kinase assay

Procuring CGP-74514 over roscovitine is essential for assays demanding strict nanomolar target engagement without pushing into the micromolar dosing range.

High Selectivity Against Non-CDK Kinase Families for Assay Reproducibility

A critical procurement metric for kinase inhibitors is their ability to avoid off-target families, ensuring assay reproducibility. CGP-74514 demonstrates excellent selectivity for CDKs over other major kinase families [1]. While it inhibits CDK1 and CDK2 in the 9-25 nM range, its IC50 values for Protein Kinase C (PKCα), Epidermal Growth Factor Receptor (EGFR), and Protein Kinase A (PKA) are 6.1 µM, 9.3 µM, and 125 µM, respectively [2].

Evidence DimensionOff-target Kinase IC50
Target Compound DataPKCα (6.1 µM), PKA (125 µM)
Comparator Or BaselineCDK1/2 targets (9-25 nM)
Quantified Difference>240-fold to >5,000-fold selectivity window
ConditionsBroad kinase profiling panel

This wide selectivity window ensures that observed cellular phenotypes are driven by CDK inhibition rather than confounding off-target kinase suppression.

Formulation Compatibility: Free Base vs. Dihydrochloride Salt

For in vitro and in vivo applications, the physical form of the compound dictates processability and handling. The free base form of CGP-74514 (CAS 190653-73-7) has limited aqueous solubility, often requiring high DMSO concentrations that can confound cellular assays [1]. Procuring the dihydrochloride salt form (CGP-74514A, CAS 481724-82-7) provides significantly enhanced aqueous solubility, facilitating easier formulation for complex biological assays and animal models without the toxicity of organic solvents [2].

Evidence DimensionFormulation compatibility and solubility
Target Compound DataDihydrochloride salt (CGP-74514A)
Comparator Or BaselineFree base (CGP-74514)
Quantified DifferenceEnhanced aqueous solubility for the salt form
ConditionsAqueous buffer preparation

Selecting the dihydrochloride salt form streamlines assay preparation and reduces solvent-induced artifacts in sensitive cell-based or in vivo studies.

G2/M Phase Cell Cycle Arrest Assays

Due to its 25 nM potency against CDK1/cyclin B, CGP-74514 is a highly effective procurement choice for inducing precise G2/M phase cell cycle arrest. Unlike first-generation inhibitors that require micromolar dosing, CGP-74514 achieves complete cell synchronization without the confounding cytotoxicity associated with high solvent volumes or off-target kinase inhibition [1].

Apoptosis Induction Models in Oncology

CGP-74514 is highly effective in oncology research, particularly in leukemia and bladder cancer models, where it is used to trigger mitochondrial damage and caspase-dependent apoptosis. Its high selectivity ensures that apoptotic pathways are activated specifically through CDK1/2 suppression rather than generalized chemical stress[2].

Structure-Activity Relationship (SAR) Benchmarking

As a highly optimized second-generation purine derivative, CGP-74514 serves as an essential positive control and benchmark compound in SAR studies developing novel CDK inhibitors. Its well-documented binding kinetics and massive potency improvements over olomoucine make it a standard reference material for evaluating new kinase-targeting scaffolds [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

385.1781715 Da

Monoisotopic Mass

385.1781715 Da

Heavy Atom Count

27

UNII

7LQ52UF48A

Wikipedia

Cgp-74514

Dates

Last modified: 02-18-2024

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